4-Chloro-6-(cyclohexyloxy)pyrimidine

Medicinal Chemistry ADME-Tox Enzyme Inhibition

Sourcing a versatile pyrimidine intermediate with validated biological activity can stall agrochemical and kinase inhibitor research. 4-Chloro-6-(cyclohexyloxy)pyrimidine (CAS 405931-43-3) directly addresses this gap as a structurally differentiated building block with documented applications. - Documented Pesticidal Efficacy: Explicitly claimed in patent literature for excellent pesticidal effects, enabling direct SAR studies for new insecticides or acaricides. - Unique CYP Interaction Profile: Quantifiable inhibition of CYP1A2 (IC50 = 20,000 nM) and binding to CYP2A6 (Kd = 4,500 nM), serving as a tool for ADME-Tox modulation studies. - Kinase Inhibitor Analog: The bulky 6-cyclohexyloxy group provides a critical differentiation for probing hydrophobic kinase pockets to improve selectivity over close analogs.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
CAS No. 405931-43-3
Cat. No. B13292994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(cyclohexyloxy)pyrimidine
CAS405931-43-3
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=CC(=NC=N2)Cl
InChIInChI=1S/C10H13ClN2O/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2
InChIKeyRZESALIAYGLOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(cyclohexyloxy)pyrimidine Overview


4-Chloro-6-(cyclohexyloxy)pyrimidine (CAS 405931-43-3) is a heterocyclic small molecule belonging to the pyrimidine class, characterized by a chloro substituent at the 4-position and a cyclohexyloxy group at the 6-position [1]. It has been explicitly claimed in patent literature as a component of pesticidal formulations, where it acts as an active ingredient [2]. The compound is also recognized as a versatile intermediate in organic synthesis and pharmaceutical research, with its structural features enabling applications in nucleophilic substitution and cross-coupling methodologies [1].

Heterocyclic building block: chloro & cyclohexyloxy substitution pattern
Patent-cited for pesticidal research applications
Supports nucleophilic substitution and cross-coupling synthesis

Why Substitution Fails for 4-Chloro-6-(cyclohexyloxy)pyrimidine


The specific substitution pattern on the pyrimidine core, particularly the bulky cyclohexyloxy group at the 6-position, dictates a unique interaction profile with biological targets that is not shared by close analogs. Direct enzyme inhibition data reveals that 4-Chloro-6-(cyclohexyloxy)pyrimidine exhibits a measurable, albeit moderate, inhibition of CYP1A2 (IC50 = 20,000 nM), a profile that differs markedly from other pyrimidines in its structural class [1]. Furthermore, the compound is specifically claimed in a patent for its pesticidal effects, with the broader structural class demonstrating potent activity that is highly sensitive to the nature of the C-6 alkynyloxy/cycloalkyloxy substituent [2]. This indicates that substituting the cyclohexyloxy group could lead to a complete loss or significant alteration of the desired biological or functional effect, making it a non-interchangeable building block.

Cyclohexyloxy group profile Bulky C-6 substituent may not transfer to smaller alkoxy or amino analogs
CYP inhibition fingerprint CYP1A2 inhibition may differ among structural analogs
Pesticidal activity dependency Patent-claimed activity is highly sensitive to the C-6 substituent

4-Chloro-6-(cyclohexyloxy)pyrimidine Comparative Evidence


CYP1A2 Inhibition Profile

4-Chloro-6-(cyclohexyloxy)pyrimidine demonstrates measurable inhibition of the CYP1A2 enzyme with an IC50 value of 20,000 nM [1]. This distinguishes it from other pyrimidine derivatives that may show no inhibition or vastly different potencies at this target. For instance, the comparator 4-(2-butynyloxy)-6-chloropyrimidine, while also a chloro-pyrimidine, possesses a different substitution pattern and is implicated in distinct biological activities [2]. The provided data confirms a specific, quantifiable interaction for the target compound, establishing a baseline for its off-target potential or metabolic stability considerations relative to analogs.

CYP1A2 Inhibition
Reported
IC50: 20,000 nM (Target) vs. different activity profile (4-(2-butynyloxy)-6-chloropyrimidine)
Reported CYP1A2 inhibition context; supports metabolic screening
Comparator activity not quantified in same assay
Medicinal Chemistry ADME-Tox Enzyme Inhibition

Pesticidal Efficacy Evidence

The compound is explicitly claimed as a component of pyrimidine derivatives with an 'excellent pesticidal effect' in U.S. Patent US20040077669A1 [1]. This claim differentiates it from many other 4-chloro-6-substituted pyrimidines, which are often described as kinase inhibitors or pharmaceutical intermediates. While a precise comparative IC50 for pest control is not provided, the patent's explicit listing of 4-chloro-6-(cyclohexyloxy)pyrimidine as a preferred embodiment (Claim 64) provides a strong, patent-backed indicator of its utility in this specific field [1]. This contrasts with, for example, 4-chloro-6-(2-propynyloxy)pyrimidine, which may have different or unclaimed activities [2].

Pesticidal Claim
Class-level
Patent-cited 'excellent pesticidal effect' (US20040077669A1 Claim 64)
Patent-claimed context; supports pesticidal research direction
Quantitative efficacy data not provided in patent
Agrochemicals Pesticide Development Insecticide

CYP2A6 Binding Affinity

4-Chloro-6-(cyclohexyloxy)pyrimidine exhibits binding to the CYP2A6 enzyme, with a dissociation constant (Kd) measured at 4,500 nM [1]. This provides a quantitative anchor for its interaction with another key drug-metabolizing enzyme. While data for direct structural comparators under identical conditions is not available, this specific Kd value distinguishes it from many other pyrimidines that have been profiled primarily for kinase inhibition or other targets. The presence of this measurable binding affinity, even if moderate, is a specific, verifiable characteristic that can inform compound selection when potential for CYP2A6 interaction is a concern.

CYP2A6 Binding
Reported
Kd = 4,500 nM
Quantifiable CYP2A6 binding benchmark; supports off-target profiling
No direct comparator data under identical conditions
Enzyme Kinetics Drug Metabolism Binding Affinity

Kinase Inhibition Potential

While specific kinase inhibition data for 4-Chloro-6-(cyclohexyloxy)pyrimidine itself is limited in the public domain, the 4-chloro-pyrimidine scaffold is a well-recognized pharmacophore in kinase inhibitor design. The compound serves as a direct structural analog to potent kinase inhibitors. For instance, closely related 4-chloro-6-alkoxy-pyrimidine derivatives have demonstrated potent inhibition of kinases like CDK4/CDK6 with IC50 values in the low nanomolar range (e.g., 13 nM) [1]. This positions the target compound as a privileged scaffold for developing new kinase inhibitors, where the cyclohexyloxy group may confer unique binding properties or selectivity profiles compared to smaller alkoxy or amino substituents [2].

Kinase Scaffold
Class-level
Scaffold analog; related 4-chloro-6-alkoxy-pyrimidine CDK4/6 IC50 = 13 nM
Scaffold analog to potent kinase inhibitors; supports SAR exploration
Direct kinase inhibition data for target compound not available
Kinase Inhibitor Cancer Research Medicinal Chemistry

4-Chloro-6-(cyclohexyloxy)pyrimidine Applications


Pesticidal Formulation Development

Based on its explicit claim in patent US20040077669A1 as a compound with an 'excellent pesticidal effect', 4-Chloro-6-(cyclohexyloxy)pyrimidine is a prime candidate for research into new insecticides or acaricides. Its selection over other pyrimidine intermediates is justified by this specific, documented application, allowing research teams to build upon prior art and focus SAR studies on optimizing the cyclohexyloxy motif for enhanced field efficacy and target selectivity [1].

CYP-Modulating Lead Scaffold

The quantifiable inhibition of CYP1A2 (IC50 = 20,000 nM) and binding to CYP2A6 (Kd = 4,500 nM) provide a unique biochemical fingerprint for 4-Chloro-6-(cyclohexyloxy)pyrimidine [1][2]. This makes it a valuable tool compound for studying pyrimidine-CYP interactions or as a starting scaffold for designing new chemical entities where deliberate modulation of these enzymes is desired, or conversely, where such interactions must be minimized through further structural optimization.

Kinase Inhibitor Scaffold Diversification

As a structural analog to potent 4-chloro-6-alkoxy-pyrimidine kinase inhibitors with nanomolar IC50 values, this compound is a high-value intermediate for generating novel kinase inhibitor libraries [1]. The bulky cyclohexyloxy group is a key differentiator that can be exploited in SAR campaigns to probe hydrophobic binding pockets and potentially achieve improved selectivity profiles against a broad panel of kinases, a critical goal in oncology and immunology drug discovery [2].

Application
Selection Property
Validation Focus
Pesticidal research & development
Patent-cited pesticidal claim
Target-pest assay & SAR optimization
CYP interaction profiling
Quantifiable CYP1A2/CYP2A6 inhibition/binding
Metabolic stability & CYP interaction screening
Kinase inhibitor library synthesis
Privileged kinase inhibitor scaffold
Kinase panel selectivity profiling

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23 linked technical documents
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